molecular formula C14H19NO5S B7542150 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid

2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid

Cat. No. B7542150
M. Wt: 313.37 g/mol
InChI Key: ICSVNEQCTQUZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid, also known as MPSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid for lab experiments is its relatively low toxicity. Additionally, this compound is stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several potential future directions for the study of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid. One area of interest is the development of more effective and targeted formulations of this compound for the treatment of specific diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential side effects or limitations of its use. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid can be synthesized through a multistep process involving the reaction of piperidine with 4-bromobenzene-1-sulfonyl chloride, followed by the addition of 4-methoxyphenylacetic acid. The final product is then purified through recrystallization.

Scientific Research Applications

2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[4-(4-methoxypiperidin-1-yl)sulfonylphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-12-6-8-15(9-7-12)21(18,19)13-4-2-11(3-5-13)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSVNEQCTQUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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